N-((1-hydroxycyclopentyl)methyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

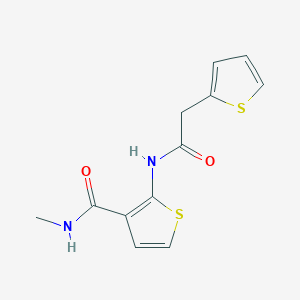

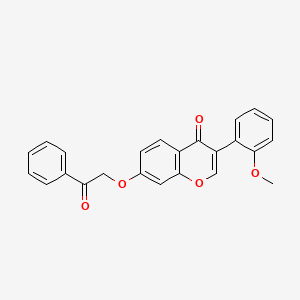

“N-((1-hydroxycyclopentyl)methyl)furan-2-carboxamide” is a compound that belongs to the class of furan-2-carboxamide derivatives . Furan-2-carboxamides are known for their wide range of biological and medicinal activities such as neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic, and/or diuretic .

Molecular Structure Analysis

While the specific molecular structure analysis for “this compound” is not available, similar compounds have been analyzed using techniques such as single crystal X-ray diffraction, NMR, FT-IR, and UV–Vis spectroscopic techniques . These techniques can provide information about the dihedral angles, crystal lattice parameters, and intermolecular hydrogen bonding interactions.Wissenschaftliche Forschungsanwendungen

Potential in Treating Cognitive Deficits in Schizophrenia

N-((1-Hydroxycyclopentyl)methyl)furan-2-carboxamide, through its analogues, shows promise in treating cognitive deficits associated with schizophrenia. One such analogue, PHA-543,613, is a potent and selective agonist of the alpha7 neuronal nicotinic acetylcholine receptor, demonstrating efficacy in cognitive performance models, including novel object recognition (Wishka et al., 2006).

Antiviral Applications Against Influenza A H5N1 Virus

Furan-carboxamide derivatives, related to this compound, have been identified as potent inhibitors of the influenza A H5N1 virus. These derivatives, particularly 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide 1a, show significant anti-influenza activity, highlighting the potential of furan-carboxamide derivatives in antiviral research (Yongshi et al., 2017).

Synthesis and Polymerization of Functional Polymers

Research into the synthesis and polymerization of O-Substituted-N-hydroxymaleimides, related to this compound, has been conducted. This involves the preparation of N-substituted maleimides, which are significant for developing functional polymers (Narita et al., 1971).

Development of Novel Heterocyclic Systems

Studies have explored the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, leading to new derivatives of fused heterocyclic systems like pyrrolo[1,2-a][1,4]diazocine. Such research expands the knowledge of heterocyclic chemistry and its potential applications (Stroganova et al., 2016).

Biobased Polymer Synthesis

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan, a biobased rigid diol, with various diacid ethyl esters, has been successfully achieved. This research is crucial for developing new biobased furan polyesters and advancing sustainable materials science (Jiang et al., 2014).

Zukünftige Richtungen

Furan-2-carboxamide derivatives have shown promising results in various fields, especially in medicinal chemistry . They have been exploited for their in vitro anti-microbial and in vivo anti-inflammatory activities . Therefore, “N-((1-hydroxycyclopentyl)methyl)furan-2-carboxamide” and similar compounds may have potential applications in the development of new pharmaceutical agents.

Wirkmechanismus

Target of Action

Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to their diverse therapeutic effects .

Result of Action

Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Eigenschaften

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-10(9-4-3-7-15-9)12-8-11(14)5-1-2-6-11/h3-4,7,14H,1-2,5-6,8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJJKZNIFFBLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2887284.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)oxamide](/img/structure/B2887286.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2887290.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one](/img/structure/B2887293.png)

![3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2887297.png)

![(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B2887300.png)

![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2887301.png)